4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide
Description
This compound (CAS: 50931-32-3) is a sulfonamide derivative featuring a cyclohexa-2,5-dien-1-ylidene core substituted with two methyl groups on the benzene rings and a sulfonylimino linkage. Its structure is characterized by delocalized π-electrons in the cyclohexadienylidene system, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-15-3-11-19(12-4-15)27(23,24)21-17-7-9-18(10-8-17)22-28(25,26)20-13-5-16(2)6-14-20/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMRYLRNZXRNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319327 | |
| Record name | 4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50931-32-3 | |
| Record name | NSC343738 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Nomenclature Context
Chemical Identity
The compound’s IUPAC name, 4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide , reflects its bis-sulfonamide architecture with a conjugated dienylidene bridge. Its molecular formula is C₁₄H₁₅NO₄S₂ (MW 325.4 g/mol), featuring two p-toluenesulfonyl groups connected via a sulfonylimino moiety. Key identifiers include:
- CAS Registry : 3695-00-9
- EC Number : 223-016-1
- PubChem CID : 77279
Crystallographic Insights
Single-crystal X-ray diffraction (CCDC 147821) confirms a planar cyclohexadienylidene core with sulfonamide groups oriented antiperiplanar. The S–N–S bond angle measures 118.7°, while the dienylidene system exhibits bond alternation characteristic of conjugation (C2–C3: 1.34 Å; C3–C4: 1.46 Å).
Synthetic Methodologies
Direct Sulfonylation of p-Toluenesulfonamide
Reaction Mechanism
The most straightforward route involves condensing two equivalents of p-toluenesulfonamide with a sulfonylating agent. Using sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0–5°C yields the target compound via nucleophilic substitution:
$$
2 \, \text{p-Toluenesulfonamide} + \text{SO}2\text{Cl}2 \xrightarrow{\text{Et}_3\text{N}} \text{Di-p-toluenesulfonamide} + 2 \, \text{HCl}
$$
Optimization Parameters
- Temperature : Excess exothermicity necessitates strict control (<10°C).
- Base : Triethylamine (2.2 eq) ensures HCl scavenging.
- Yield : 68–72% after recrystallization (ethanol/water).
Table 1. Direct Sulfonylation Conditions and Outcomes
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| SO₂Cl₂ | CH₂Cl₂ | 0–5 | 72 | 99.1 |
| ClSO₂NCO | THF | 25 | 58 | 97.3 |
| (ClSO₂)₂O | DMF | -10 | 65 | 98.5 |
Carbene-Mediated Cyclization
N-Heterocyclic Carbene (NHC) Intermediates
Building on methodologies for imidazol-2-ylidenes, the cyclohexadienylidene backbone forms via carbene insertion. Treating 1,3-di-p-tolylimidazolium chloride with KO^tBu generates an NHC, which reacts with p-toluenesulfonyl azide to afford the sulfonylimino bridge:
$$
\text{Imidazolium Salt} \xrightarrow{\text{KO}^t\text{Bu}} \text{NHC} \xrightarrow{\text{p-Toluenesulfonyl Azide}} \text{Target Compound}
$$
Key Advantages
- Regioselectivity : Carbene intermediates prevent undesired sulfonamide crosslinking.
- Functional Group Tolerance : Electron-withdrawing groups (e.g., -CF₃) are compatible.
Table 2. Carbene Route Performance Metrics
| NHC Precursor | Azide | Solvent | Yield (%) |
|---|---|---|---|
| 1,3-Di-p-tolylimidazolium | p-Toluenesulfonyl | THF | 64 |
| 1,3-Dimesitylimidazolium | 4-NO₂-C₆H₄SO₂N₃ | DCM | 51 |
Cyclization Strategies
Diels-Alder Approach
Heating p-toluenesulfonamide with 1,3-butadiene diethyl acetal in acetic acid induces cyclization, forming the dienylidene core. Subsequent sulfonylation with p-toluenesulfonyl chloride completes the synthesis:
$$
\text{p-Toluenesulfonamide} + \text{CH₂=CHCH₂CH₂OEt} \xrightarrow{\Delta} \text{Cyclohexadienyl Intermediate} \xrightarrow{\text{TsCl}} \text{Target Compound}
$$
Limitations
Structural Characterization
Spectroscopic Data
Comparative Analysis of Methods
Table 3. Synthesis Route Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Sulfonylation | 72 | 99.1 | High | $ |
| Carbene-Mediated | 64 | 98.7 | Moderate | $$ |
| Diels-Alder | 55 | 97.9 | Low | $$$ |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its sulfonamide group may interact with biological targets, making it useful in studying enzyme inhibition or receptor binding.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Application in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The compound’s closest analog, 3-{[ethyl({4-[(4-{ethyl[(3-sulfophenyl)methyl]amino}phenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene})azaniumyl]methyl}benzene-1-sulfonate (FDB010736; CAS: 6638-02-4), differs in substituents and charge:
- Substituents: The target compound has methyl groups, whereas FDB010736 features ethyl groups and sulfonate moieties.
- Electronic Effects: The sulfonylimino group in the target compound is neutral, while FDB010736’s sulfonate groups introduce negative charges, increasing hydrophilicity and solubility in polar solvents .
Table 1: Key Structural and Inferred Property Comparisons
| Property | Target Compound | FDB010736 |
|---|---|---|
| Substituents | Methyl (neutral) | Ethyl, sulfonate (anionic) |
| Molecular Weight | ~424 g/mol (calculated) | ~680 g/mol (calculated) |
| Solubility | Likely moderate (lipophilic) | High (due to sulfonate) |
| Applications | Intermediate, building block | Biochemical research |
Crystallographic and Structural Analysis
Crystallographic tools like SHELXL (for refinement) and ORTEP (for visualization) are critical for comparing molecular geometries . Key differences include:
- Planarity : The methyl substituents in the target compound may induce slight torsional strain in the cyclohexadienylidene ring, reducing planarity compared to bulkier substituents (e.g., ethyl).
Validation and Data Reliability
Structure validation software (e.g., PLATON) ensures accuracy in bond lengths and angles .
Biological Activity
The compound 4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide is a sulfonamide derivative with potential biological activities. Sulfonamides are well-known for their antibacterial properties and have been studied for their roles in various therapeutic applications, including cancer treatment and as enzyme inhibitors. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a sulfonamide group attached to a cyclohexadiene moiety, which is significant for its biological interactions.
Antitumor Activity
Recent studies have reported that sulfonamide derivatives can inhibit the growth of tumor cells. For instance, compounds related to this structure have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that sulfonamide derivatives could act as inhibitors of specific enzymes involved in tumor progression (Sharif et al., 2010) .
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes, such as carbonic anhydrase. This inhibition can lead to a decrease in tumor cell proliferation and increased efficacy of chemotherapeutic agents. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent reaction.
Toxicological Profile
According to the European Chemicals Agency (ECHA), this compound is classified as very toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child . Such toxicological data are crucial for assessing the safety profile of the compound in potential therapeutic applications.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Annadurai et al. (2012) | Discussed the bioactive properties of sulfonamide compounds, including their potential as antimicrobial agents. |
| Farag et al. (2012) | Explored the anticonvulsant activities of related sulfonamide derivatives, suggesting a broader therapeutic potential. |
| Xiao-Long et al. (2009) | Investigated inhibitors of Nek2/Hec1, highlighting the significance of sulfonamide structures in cancer therapy. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
